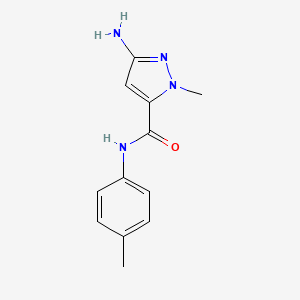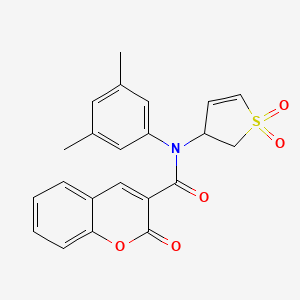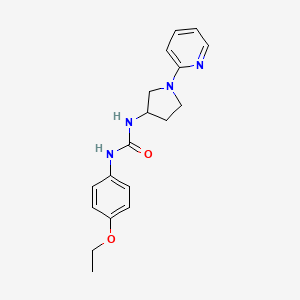
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as "AMPAKINE CX-546," is a chemical compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to a class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Wirkmechanismus
AMPAKINE CX-546 acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the brain and are critical for learning and memory. By enhancing the activity of these receptors, AMPAKINE CX-546 can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPAKINE CX-546 include increased synaptic plasticity, enhanced long-term potentiation, and improved memory and learning. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is critical for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMPAKINE CX-546 in lab experiments is its ability to improve cognitive function in animal models. This can be useful for studying the neural mechanisms underlying learning and memory. However, one limitation is that the effects of AMPAKINE CX-546 may not translate directly to humans, and further clinical trials are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for research on AMPAKINE CX-546 include further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers may explore the use of AMPAKINE CX-546 in combination with other cognitive enhancers to further improve cognitive function.
Synthesemethoden
The synthesis of AMPAKINE CX-546 involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine ethyl acetoacetate. This intermediate is then reacted with methyl iodide to form 4-methylphenylhydrazine ethyl 2-methyl-3-oxobutanoate. The final step involves the reaction of this intermediate with 3-amino-5-carboxamido-1-methylpyrazole to form 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
AMPAKINE CX-546 has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models and has shown promise in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
5-amino-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-5-9(6-4-8)14-12(17)10-7-11(13)15-16(10)2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQNGCDPXHRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)

